2-(allyloxy)-5-bromobenzaldehyde N-phenylthiosemicarbazone
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Overview
Description
2-(allyloxy)-5-bromobenzaldehyde N-phenylthiosemicarbazone is a chemical compound with the molecular formula C17H17N3OSBr. This compound belongs to the class of thiosemicarbazones, which are known for their diverse biological activities and ability to form stable metal complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allyloxy)-5-bromobenzaldehyde N-phenylthiosemicarbazone typically involves the reaction of 2-(allyloxy)-5-bromobenzaldehyde with N-phenylthiosemicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(allyloxy)-5-bromobenzaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.
Substitution: The bromine atom in the benzaldehyde moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
2-(allyloxy)-5-bromobenzaldehyde N-phenylthiosemicarbazone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Studied for its anticancer activity due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 2-(allyloxy)-5-bromobenzaldehyde N-phenylthiosemicarbazone involves its interaction with metal ions and biological targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes and DNA. This interaction can inhibit the activity of enzymes or disrupt DNA function, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(allyloxy)benzaldehyde N-phenylthiosemicarbazone
- 2-(allyloxy)benzaldehyde N-cyclohexylthiosemicarbazone
- 2-(benzyloxy)benzaldehyde N-phenylthiosemicarbazone
Uniqueness
2-(allyloxy)-5-bromobenzaldehyde N-phenylthiosemicarbazone is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity. The allyloxy group also provides additional sites for chemical modification, making it a versatile compound for various applications .
Properties
CAS No. |
764653-47-6 |
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Molecular Formula |
C17H16BrN3OS |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
1-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C17H16BrN3OS/c1-2-10-22-16-9-8-14(18)11-13(16)12-19-21-17(23)20-15-6-4-3-5-7-15/h2-9,11-12H,1,10H2,(H2,20,21,23)/b19-12+ |
InChI Key |
XWTSFXUTLQQXAC-XDHOZWIPSA-N |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1)Br)/C=N/NC(=S)NC2=CC=CC=C2 |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Br)C=NNC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
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